Prolonged Half-Life and Extended Duration of Diuretic Action Compared to Furosemide
Muzolimine exhibits a significantly longer terminal elimination half-life (t1/2β) than furosemide. In patients with cardiac failure, the mean t1/2β was 13.5 hours (range 7.4–22.4) and 14.0 hours in healthy subjects [1]. In severe cardiac failure, the mean biological half-life was 14.3 hours (range 9.0–21.2) [2]. Furosemide has a half-life of approximately 2–4 hours in normal subjects [3]. This pharmacokinetic difference translates to a prolonged duration of action: the diuretic effect of muzolimine is distributed over 8 hours, compared to 4 hours for furosemide [4].
| Evidence Dimension | Terminal elimination half-life (t1/2β) and duration of diuretic effect |
|---|---|
| Target Compound Data | t1/2β = 13.5–14.3 h; diuretic effect distributed over 8 h |
| Comparator Or Baseline | Furosemide: t1/2 = 2–4 h; diuretic effect over 4 h |
| Quantified Difference | Half-life: ~4–7× longer for muzolimine; Duration of effect: 2× longer |
| Conditions | Cardiac failure patients (NYHA I–IV) and healthy subjects after single oral dose; cirrhotic patients with ascites |
Why This Matters
The extended half-life and duration of action permit less frequent dosing and provide sustained diuresis, reducing the risk of post-dose rebound sodium retention and volume fluctuations, which is particularly relevant in chronic heart failure and cirrhosis management.
- [1] Brørs O, Jacobsen S, Arnesen E. Pharmacokinetics of a single oral dose of muzolimine in cardiac failure. Eur J Clin Pharmacol. 1979;15(2):105-108. doi:10.1007/BF00609870 View Source
- [2] Storstein L, Bjornstad H, Molstad P. Pharmacokinetics and saluretic effect of muzolimine in severe cardiac failure. Z Kardiol. 1985;74(Suppl 2):34-36. View Source
- [3] Ponto LL, Schoenwald RD. Furosemide (frusemide). A pharmacokinetic/pharmacodynamic review (Part I). Clin Pharmacokinet. 1990;18(5):381-408. View Source
- [4] Bernardi M, De Palma R, Trevisani F, et al. Effects of a new loop diuretic (muzolimine) in cirrhosis with ascites: comparison with furosemide. Hepatology. 1986;6(3):400-405. doi:10.1002/hep.1840060312 View Source
